molecular formula C17H18N4O3S2 B2494395 4-Ethoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide CAS No. 2415470-14-1

4-Ethoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide

Cat. No.: B2494395
CAS No.: 2415470-14-1
M. Wt: 390.48
InChI Key: WKOMDZJMGPENDT-UHFFFAOYSA-N
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Description

The compound “4-Ethoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide” is a complex organic molecule that contains several functional groups including an ethoxy group, a thieno[3,2-d]pyrimidin-4-yl group, an azetidin-3-yl group, and a benzenesulfonamide group .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through a series of reactions involving the formation of the thieno[3,2-d]pyrimidine ring, followed by the introduction of the azetidin-3-yl and benzenesulfonamide groups .


Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex due to the presence of several different functional groups. The thieno[3,2-d]pyrimidine ring system is a heterocyclic ring system that contains sulfur and nitrogen atoms . The azetidin-3-yl group is a type of four-membered ring, and the benzenesulfonamide group contains a benzene ring attached to a sulfonamide group .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The thieno[3,2-d]pyrimidine ring might undergo reactions at the sulfur or nitrogen atoms, and the azetidin-3-yl group might undergo ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by the presence of the various functional groups. For example, the presence of the sulfur and nitrogen atoms in the thieno[3,2-d]pyrimidine ring might make the compound more polar .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activity. It could also be interesting to study the reactivity of the different functional groups present in the molecule .

Properties

IUPAC Name

4-ethoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c1-2-24-13-3-5-14(6-4-13)26(22,23)20-12-9-21(10-12)17-16-15(7-8-25-16)18-11-19-17/h3-8,11-12,20H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOMDZJMGPENDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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